2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a phenoxy group, a quinoline moiety, and a propanamide linkage, which could contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Phenoxy Intermediate: Reacting 2,3-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Quinoline Derivative Synthesis: Synthesizing the 8-ethoxyquinoline derivative through a series of reactions involving quinoline and ethoxy substituents.
Amide Bond Formation: Coupling the phenoxy intermediate with the quinoline derivative using amide bond-forming reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide may undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: Application in the development of new catalysts or chemical processes.
Mechanism of Action
The mechanism of action for 2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting biochemical pathways involved in disease processes or cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide’s unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-5-26-20-12-11-18(17-9-7-13-23-21(17)20)24-22(25)16(4)27-19-10-6-8-14(2)15(19)3/h6-13,16H,5H2,1-4H3,(H,24,25) |
InChI Key |
WBERPEOCPAYSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=CC(=C3C)C)C=CC=N2 |
Origin of Product |
United States |
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